1-(3-Clorofenil)piperazina-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

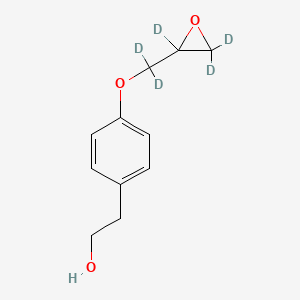

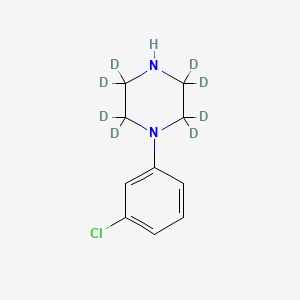

1-(3-Chlorophenyl)piperazine-d8 is a deuterated analog of 1-(3-Chlorophenyl)piperazine, a compound known for its psychoactive properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is often utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods .

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)piperazine-d8 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of 1-(3-Chlorophenyl)piperazine in biological samples.

Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of the parent compound in vivo.

Neuroscience Research: Utilized in studies related to serotonin receptors and their role in various neurological disorders.

Forensic Toxicology: Employed in the detection and quantification of designer drugs in forensic samples.

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

1-(3-Chlorophenyl)piperazine-d8 acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers like cyclic AMP (cAMP).

Result of Action

The activation of 5-HT2C receptors by 1-(3-Chlorophenyl)piperazine-d8 can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the management of disorders related to feeding behavior.

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has stability and degradation properties that can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)piperazine-d8 vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)piperazine-d8 typically involves the deuteration of 1-(3-Chlorophenyl)piperazine. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)piperazine-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and catalysts in a controlled environment is crucial for the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)piperazine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)piperazine: The non-deuterated analog with similar pharmacological properties.

1-(4-Chlorophenyl)piperazine: A structural isomer with different receptor binding affinities and pharmacological effects.

Benzylpiperazine: Another piperazine derivative with stimulant properties.

Uniqueness: 1-(3-Chlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for precise quantification and analysis .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-DUSUNJSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)